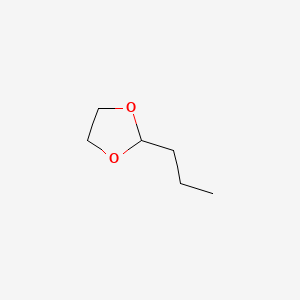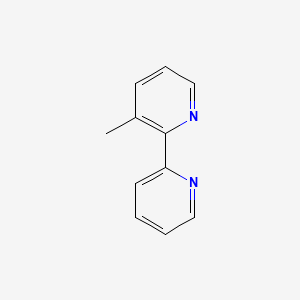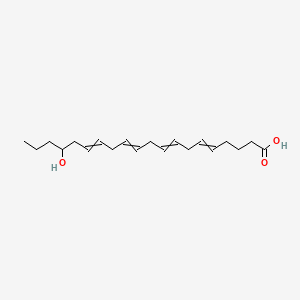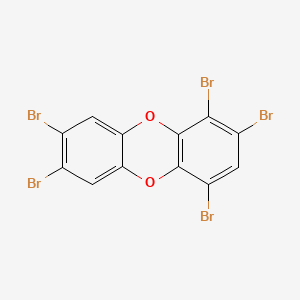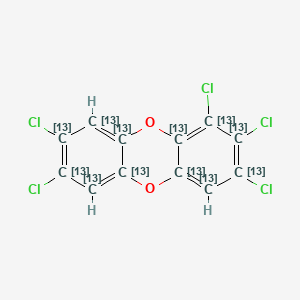
Disodium diphosphate
概要
説明
Sodium acid pyrophosphate, also known as disodium dihydrogen pyrophosphate, is an inorganic compound with the chemical formula Na₂H₂P₂O₇. It consists of sodium cations and dihydrogen pyrophosphate anions. This white, water-soluble solid is commonly used as a buffering and chelating agent in various applications, particularly in the food industry .
科学的研究の応用
Sodium acid pyrophosphate has a wide range of applications in scientific research and industry:
Food Industry: Used as a leavening agent in baking powders and as a chelating agent to prevent discoloration in processed potatoes and canned seafood.
Water Treatment: Acts as a water softener and dispersing agent.
Dental Care: Used as a tartar control agent in toothpaste and dental floss.
Cleaning Agents: Employed in some dairy applications for cleaning and in petroleum production as a dispersant in oil well drilling muds.
作用機序
膨張剤として、ピロリン酸水素ナトリウムは、水分と熱の存在下で炭酸水素ナトリウムと反応して二酸化炭素ガスを生成します。このガスは、焼き菓子に軽くふわふわとした食感を与えます . さらに、ピロリン酸水素ナトリウムは、生地中のデンプンやタンパク質とイオン結合を形成し、しっとりとした食感をもたらします .
類似化合物:
- リン酸二ナトリウム (Na₂HPO₄)
- ピロリン酸四ナトリウム (Na₄P₂O₇)
- ヘキサメタリン酸ナトリウム (Na₆P₆O₁₈)
- トリポリリン酸五ナトリウム (Na₅P₃O₁₀)
比較: ピロリン酸水素ナトリウムは、膨張剤とキレート剤の両方の役割を果たすことができる点でユニークです。リン酸二ナトリウムとピロリン酸四ナトリウムも食品加工で使用されますが、同じ膨張特性は持ち合わせていません。ヘキサメタリン酸ナトリウムとトリポリリン酸五ナトリウムは、主に封鎖剤と軟水剤として使用されます .
Safety and Hazards
将来の方向性
Given the importance of phosphate systems, there have been several studies of their physicochemical properties in aqueous solutions . The goal is to understand and control the various physicochemical phenomena and processes involved in these solutions . The literature analysis of the dipotassium or/and disodium hydrogen phosphates in aqueous solutions shows a deficiency of thermodynamic properties at various temperatures .
生化学分析
Biochemical Properties
Disodium diphosphate plays a crucial role in biochemical reactions, particularly in the regulation of pH and as a source of phosphate ions. It interacts with several enzymes, including alkaline phosphatase and pyrophosphatase, which catalyze the hydrolysis of phosphate esters and pyrophosphate, respectively. These interactions are essential for maintaining cellular phosphate homeostasis and energy metabolism .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It acts as a phosphate donor in phosphorylation reactions, which are critical for the activation and deactivation of proteins involved in signal transduction. Additionally, this compound can affect gene expression by modulating the activity of transcription factors that respond to changes in phosphate levels .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by altering their conformation or by competing with other phosphate-containing substrates. For example, this compound can inhibit the activity of pyrophosphatase by binding to its active site, preventing the hydrolysis of pyrophosphate .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard conditions, but it can hydrolyze to form monosodium phosphate and free phosphate ions over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in maintaining phosphate homeostasis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance phosphate availability and support normal cellular functions. At high doses, this compound can cause adverse effects, including toxicity and disruption of calcium and phosphate balance. Threshold effects have been observed, where the beneficial effects of this compound plateau and toxic effects become more pronounced at higher concentrations .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to phosphate metabolism and energy production. It interacts with enzymes such as pyrophosphatase and alkaline phosphatase, which play key roles in the hydrolysis of pyrophosphate and phosphate esters. These interactions are crucial for maintaining metabolic flux and regulating the levels of phosphate-containing metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can be taken up by cells via phosphate transporters and can bind to proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions are important for ensuring the proper distribution and utilization of this compound within the cell .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. Its activity and function can be influenced by post-translational modifications and targeting signals that direct it to specific organelles. For example, this compound can be targeted to the mitochondria, where it plays a role in energy metabolism and phosphate homeostasis .
準備方法
Synthetic Routes and Reaction Conditions: Sodium acid pyrophosphate is synthesized by partially neutralizing food-grade phosphoric acid with sodium hydroxide or sodium carbonate to form monosodium phosphate. The monosodium phosphate is then dehydrated at approximately 250°C to form sodium acid pyrophosphate .
Industrial Production Methods: In industrial settings, food-grade soda ash is added to a neutralizer and heated while stirring. Food-grade phosphoric acid is then added for a neutralization reaction, controlling the reaction endpoint pH to 4-4.4 to generate sodium dihydrogen phosphate. The solution is filtered, concentrated by evaporation, cooled to crystallize, centrifuged, and dried to form anhydrous sodium dihydrogen phosphate. This is then heated at 140-200°C to convert it into sodium acid pyrophosphate .
Types of Reactions:
Acid-Base Reactions: Sodium acid pyrophosphate reacts with sodium bicarbonate to release carbon dioxide, which is used in baking as a leavening agent.
Hydrolysis: When exposed to moisture, sodium acid pyrophosphate hydrolyzes to form sodium orthophosphate.
Common Reagents and Conditions:
Sodium Bicarbonate: Used in baking to produce carbon dioxide gas.
Water: Hydrolyzes sodium acid pyrophosphate to sodium orthophosphate.
Major Products:
Carbon Dioxide (CO₂): Produced during the reaction with sodium bicarbonate.
Sodium Orthophosphate (Na₃PO₄): Formed during hydrolysis.
特性
| { "Design of the Synthesis Pathway": "Disodium diphosphate can be synthesized by reacting sodium pyrophosphate with sodium hydroxide.", "Starting Materials": [ "Sodium pyrophosphate", "Sodium hydroxide" ], "Reaction": [ "Mix sodium pyrophosphate and sodium hydroxide in a reaction vessel.", "Stir the mixture at room temperature until all solids dissolve.", "Heat the mixture to 80-90°C and maintain the temperature for 2-3 hours.", "Cool the mixture to room temperature and filter the resulting solution to remove any insoluble impurities.", "Evaporate the filtrate to dryness to obtain disodium diphosphate as a white crystalline solid." ] } | |
| 7758-16-9 | |
分子式 |
H4NaO7P2 |
分子量 |
200.96 g/mol |
IUPAC名 |
disodium;[hydroxy(oxido)phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/Na.H4O7P2/c;1-8(2,3)7-9(4,5)6/h;(H2,1,2,3)(H2,4,5,6) |
InChIキー |
MHXGNUVRVJWHJK-UHFFFAOYSA-N |
SMILES |
OP(=O)([O-])OP(=O)(O)[O-].[Na+].[Na+] |
正規SMILES |
OP(=O)(O)OP(=O)(O)O.[Na] |
沸点 |
Decomposes (NIOSH, 2024) Decomposes |
Color/Form |
White crystalline powder |
密度 |
Density: 1.86 /Hexahydrate/ |
melting_point |
1810 °F (NIOSH, 2024) 988 °C 1810 °F |
| 68915-31-1 7758-16-9 7782-95-8 |
|
物理的記述 |
Liquid; Other Solid; Pellets or Large Crystals; Dry Powder White powder or grains White solid; [Merck Index] White odorless powder; [MSDSonline] |
ピクトグラム |
Corrosive; Irritant |
関連するCAS |
10042-91-8 |
溶解性 |
Soluble in water Sol in wate |
蒸気圧 |
0 mmHg (approx) (NIOSH, 2024) 0 mmHg (approx) |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does SAPP impact the texture of meat products?
A1: SAPP can improve the texture of meat products by enhancing binding ability, increasing firmness and springiness, and reducing oiliness. This was observed in studies on frankfurters [] and restructured pork jerky [].
Q2: Can SAPP be used to reduce the need for sodium nitrite in meat products?
A3: Research suggests that while SAPP can contribute to some desirable qualities in reduced-sodium nitrite frankfurters, it cannot fully replace nitrite's role in color development and flavor [].
Q3: Does SAPP impact the shelf life of meat products?
A4: Studies indicate that SAPP, especially in combination with other preservatives like potassium sorbate, can effectively inhibit bacterial growth in meat products, thus extending their shelf life [, ].
Q4: How does SAPP affect the stability of strawberry puree during processing?
A5: SAPP, in combination with ascorbic acid, helps retain the anthocyanin content and red color intensity of strawberry puree during processing [].
Q5: Can SAPP be used to prevent darkening in potatoes?
A6: Yes, SAPP has been used as an anti-browning agent in the potato industry. It helps reduce after-cooking darkening in potatoes, though its effectiveness might be lower compared to other agents like citric acid [, , ].
Q6: Does SAPP affect the quality of frozen fish fillets?
A7: Studies on Nile tilapia fillets showed that SAPP, specifically sodium tripolyphosphate (STPP), improved weight gain, cooking yield, and reduced drip and cooking loss. It also slightly enhanced sensory acceptability [].
Q7: How does SAPP function as a leavening agent in baked goods?
A8: While SAPP itself doesn't release CO2, it reacts with sodium bicarbonate in baking powder. This reaction generates CO2, contributing to the aeration and volume of baked goods like biscuits and cakes [, , ].
Q8: How does SAPP interact with other ingredients in baked goods?
A9: Thermal analysis studies showed that SAPP interacts with other ingredients during baking. It can lower the dough rise temperature and its effect on the dough's thermal behavior is influenced by the presence of fats and sugars [].
Q9: What is the molecular formula and weight of SAPP?
A9: The molecular formula of SAPP is Na2H2P2O7, and its molecular weight is 221.94 g/mol.
Q10: How does the type of phosphate salt affect its functionality in meat products?
A11: Different phosphate salts exhibit varying impacts on meat product qualities. For example, STPP showed better water holding capacity and yield in turkey frankfurters compared to SAPP and SHMP [, ].
Q11: Do different phosphate salts have different antimicrobial effects?
A12: Yes, research on bratwurst indicated that SAPP had a greater inhibitory effect on bacterial growth during temperature abuse compared to other phosphates like STPP and TSPP [, ].
Q12: How does the pH of the food matrix affect SAPP's functionality?
A13: The pH of the food matrix significantly influences SAPP's effectiveness. For instance, in meat batters, the antimicrobial activity of SAPP was enhanced at lower pH levels [, ].
Q13: Can SAPP be encapsulated to improve its application in food products?
A14: Yes, research has shown that SAPP can be encapsulated within food-grade carbohydrates, such as β-cyclodextrin, to improve the stability and controlled release of the compound in meat products [].
Q14: Are there any concerns regarding the use of phosphates in food?
A16: Excessive phosphate intake has been linked to health concerns like cardiovascular disease and bone health issues. Therefore, it is essential to use phosphates judiciously in food processing [].
Q15: Are there any alternatives to SAPP in food applications?
A17: Yes, alternative food-grade phosphates like STPP, TSPP, and SHMP are often used. Additionally, natural acids like citric acid and lactic acid can be considered as substitutes for specific applications [, , , , ].
Q16: What analytical techniques are used to study the interaction of SAPP with food components?
A18: Various techniques are employed, including spectrophotometry to assess color changes [, , ], texture analysis for evaluating textural modifications [, , ], and microbiological assays for determining antimicrobial efficacy [, , ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Naphthalenecarboxamide, N-[2-[2-(acetylamino)phenyl]ethyl]-1-hydroxy-](/img/structure/B1346024.png)
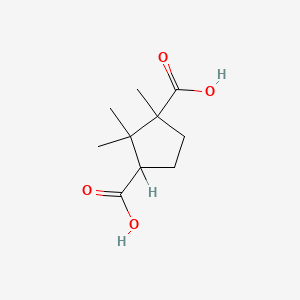
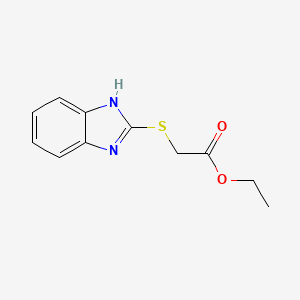
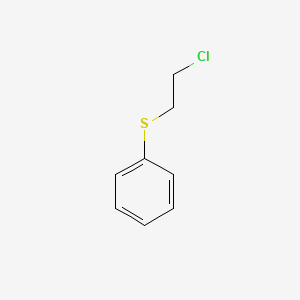
![p-[[p-(Phenylazo)phenyl]azo]phenol](/img/structure/B1346030.png)
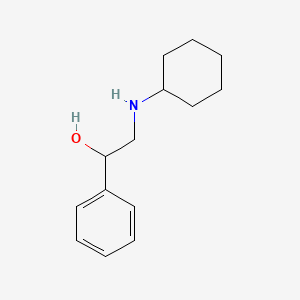

![Ethyl 2-[(2-chloroacetyl)amino]acetate](/img/structure/B1346035.png)
